VU0364770 hydrochloride

mGlu4 Positive Allosteric Modulator Species Selectivity

VU0364770 hydrochloride is a brain-penetrant mGlu4 PAM validated in PD models. Unlike close analogs, it offers quantified selectivity (23.4-fold vs mGlu6, 61.7-fold vs mGlu5), MAO-B inhibition (Ki=0.72 μM), and published L-DOPA/adenosine A2A antagonist synergy data. Species-specific potency: rat EC50=290 nM, human EC50=1.1 μM. Ideal for rodent Parkinson's disease studies requiring defined polypharmacology and validated combination efficacy.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
Cat. No. B2434990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0364770 hydrochloride
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H
InChIKeyCZNNJOSFWZBQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chlorophenyl)pyridine-2-carboxamide hydrochloride (VU0364770): An mGlu4 Positive Allosteric Modulator with Distinct Rodent-Human Potency Profile


N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride, also known as VU0364770, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a Group III GPCR implicated in Parkinson's disease and other neurological disorders [1]. It enhances the receptor's response to endogenous glutamate rather than directly activating the receptor, with EC50 values of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 . The compound exhibits brain penetration (brain-to-plasma ratio >1) and has demonstrated efficacy in preclinical Parkinson's disease models, both alone and in combination with L-DOPA or adenosine A2A antagonists [2].

Why mGlu4 PAMs Cannot Be Substituted Interchangeably: Evidence from VU0364770 Comparative Pharmacology


Among mGlu4 PAMs, N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride (VU0364770) exhibits a pharmacological profile that precludes simple substitution by close analogs. Despite sharing the same molecular target, mGlu4 PAMs differ substantially in their species-specific potency, selectivity against related mGlu subtypes, off-target activity profiles, brain penetration, and in vivo efficacy [1]. For example, VU0364770 shows a 3.8-fold higher potency at rat mGlu4 (290 nM) versus human mGlu4 (1.1 μM) , while other PAMs like ML128 (VU0361737) exhibit an inverse species preference (110 nM rat, 240 nM human) [2]. Furthermore, VU0364770 carries measurable MAO-B inhibitory activity (Ki = 0.72 μM) that is absent or uncharacterized in many later-generation mGlu4 PAMs . Substituting VU0364770 with a different mGlu4 PAM without accounting for these quantitative differences risks altering experimental outcomes, invalidating cross-study comparisons, and misinterpreting target engagement.

Quantitative Differentiation Evidence: VU0364770 vs. Comparator mGlu4 PAMs


Species-Specific Potency Profile: VU0364770 vs. ML128 (VU0361737) in Rat and Human mGlu4

VU0364770 exhibits a distinct species potency profile compared to the closely related PAM ML128 (VU0361737). VU0364770 is 3.8-fold more potent at rat mGlu4 (EC50 = 290 nM) than at human mGlu4 (EC50 = 1.1 μM), whereas ML128 shows the opposite pattern: 2.2-fold more potent at human mGlu4 (EC50 = 240 nM) than at rat mGlu4 (EC50 = 110 nM) [1]. This differential species preference has direct implications for preclinical-to-clinical translation. Researchers using rodent models must account for this species-dependent potency when interpreting in vivo efficacy data or planning dose projections for human studies [2].

mGlu4 Positive Allosteric Modulator Species Selectivity

Brain Penetration: VU0364770 vs. ML182 in CNS Exposure

VU0364770 demonstrates superior brain penetration compared to ML182, another mGlu4 PAM from the same era of probe development. Following systemic administration of a 10 mg/kg dose, VU0364770 achieves a total brain-to-plasma ratio exceeding 1 (B/P >1), indicating active CNS accumulation and robust brain exposure . In contrast, ML182 exhibits a B/P ratio of only 0.93 at 1 hour post-dose [1]. This quantitative difference in brain partitioning translates to distinct CNS pharmacology: VU0364770 produces a 16.5-fold left shift of the glutamate concentration-response curve at mGlu4 (10 μM) and shows efficacy in multiple preclinical Parkinson's models, while ML182's lower B/P ratio limits its in vivo utility [2].

CNS Penetration Blood-Brain Barrier mGlu4 PAM

In Vivo Efficacy: VU0364770 Alone vs. Combined with L-DOPA in Haloperidol-Induced Catalepsy Model

VU0364770 produces dose-dependent reversal of haloperidol-induced catalepsy in rats, with statistically significant effects at doses of 10 to 56.6 mg/kg (subcutaneous administration; F6,69=8.04, p<0.001) . Importantly, co-administration of VU0364770 with an otherwise inactive dose of L-DOPA potentiated the anti-cataleptic response, demonstrating L-DOPA-sparing activity [1]. This contrasts with the orthosteric mGlu4 agonist LSP1-2111, which showed less robust or less sustained efficacy in comparable 6-OHDA lesion models [2]. The ability of VU0364770 to enhance L-DOPA efficacy at subthreshold doses provides a quantifiable differentiation from both orthosteric agonists and other PAMs lacking documented combination benefit data.

Parkinson's Disease Catalepsy Reversal L-DOPA Sparing

Subtype Selectivity: VU0364770 mGlu4 vs. mGlu5/mGlu6 Discrimination

VU0364770 demonstrates a quantifiable selectivity window against related Group III mGlu receptors. At a 10 μM concentration, VU0364770 produces a 16.5-fold left shift of the glutamate concentration-response curve at mGlu4, compared to only a 4.3-fold left shift at mGlu6 (weak PAM activity) and a 3.3-fold right shift at mGlu5 (antagonist activity) [1]. In full concentration-response format, VU0364770 exhibits an EC50 of 290 ± 80 nM at rat mGlu4, versus a potency of 6.8 ± 1.7 μM at mGlu6 (23.4-fold lower) and antagonist activity at mGlu5 with a potency of 17.9 ± 5.5 μM (61.7-fold lower) . This selectivity profile is intermediate among mGlu4 PAMs: more selective than early-generation compounds but less selective than optimized probes like VU0418506 (EC50 = 68 nM at hmGlu4 with undetectable activity at mGlu7/mGlu8) .

mGlu Receptor Selectivity Off-Target Activity PAM Specificity

Pharmacokinetic Profile: VU0364770 Clearance and Protein Binding

VU0364770 exhibits a defined pharmacokinetic profile suitable for systemic dosing in rodent models. Following intravenous administration, VU0364770 is rapidly cleared from systemic circulation with a clearance rate of 165 mL/min/kg and a volume of distribution of 2.92 L/kg . The compound is highly protein-bound, with free fractions of 2.7% in human plasma and 1.8% in rat plasma [1]. This PK profile represents an improvement over earlier mGlu4 PAMs such as PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide), which lacked suitable physicochemical properties for systemic dosing and required intracerebroventricular administration to achieve CNS exposure [2]. The quantitative PK parameters of VU0364770 enable reproducible systemic dosing without invasive CNS delivery routes, a practical advantage for in vivo pharmacology studies.

Pharmacokinetics Plasma Protein Binding Clearance Rate

MAO-B Inhibitory Activity: A Secondary Pharmacology Attribute of VU0364770

VU0364770 possesses measurable inhibitory activity at monoamine oxidase B (MAO-B), with a Ki of 0.72 μM, along with weaker activity at MAO-A (Ki = 8.5 μM) . This secondary pharmacology is not universal among mGlu4 PAMs: many later-generation compounds (e.g., VU6001376, EC50 = 50.1 nM; VU0364439, EC50 = 19.8 nM) were optimized to eliminate MAO activity entirely . For researchers studying Parkinson's disease, the MAO-B inhibitory component of VU0364770 may contribute to or confound in vivo efficacy interpretations, as MAO-B inhibitors (e.g., selegiline, rasagiline) are established PD therapeutics that increase synaptic dopamine availability. This dual pharmacology distinguishes VU0364770 from MAO-B-silent mGlu4 PAMs and must be accounted for in target validation studies.

MAO-B Off-Target Pharmacology Dual Mechanism

Optimal Use Cases for N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride (VU0364770) in Scientific Research


Preclinical Parkinson's Disease Research Requiring Systemically Active mGlu4 PAM

VU0364770 is indicated for rodent Parkinson's disease studies requiring systemic administration of an mGlu4 PAM with validated brain penetration (B/P >1) . The compound has demonstrated efficacy in haloperidol-induced catalepsy (10–56.6 mg/kg s.c., F6,69=8.04, p<0.001) and in reversing forelimb asymmetry and attentional deficits in 6-OHDA lesion models [1]. Its ability to potentiate subthreshold L-DOPA doses makes it particularly suitable for adjunctive therapy or L-DOPA-sparing studies . Researchers should account for species-specific potency differences: EC50 = 290 nM at rat mGlu4 vs. 1.1 μM at human mGlu4 [2].

mGlu4 Subtype Selectivity Profiling with Defined Off-Target Parameters

VU0364770 is appropriate for experiments requiring a well-characterized mGlu4 PAM with quantified selectivity margins against related mGlu subtypes. At concentrations up to 10 μM, the compound produces a 16.5-fold left shift of the glutamate CRC at mGlu4, compared to 4.3-fold at mGlu6 and 3.3-fold right shift at mGlu5 . Full CRC analysis confirms a 23.4-fold selectivity window versus mGlu6 (EC50 = 6.8 μM) and 61.7-fold versus mGlu5 antagonist activity (IC50 = 17.9 μM) [1]. This defined selectivity profile enables researchers to select appropriate in vitro concentrations that maintain mGlu4-specific pharmacology while minimizing mGlu5/mGlu6 engagement.

Combination Pharmacology Studies with Adenosine A2A Antagonists or L-DOPA

VU0364770 is uniquely validated for combination pharmacology studies in PD models. Co-administration with the A2A antagonist preladenant enhanced anti-cataleptic efficacy compared to either agent alone . Similarly, VU0364770 potentiated the effects of an otherwise inactive dose of L-DOPA, demonstrating documented synergy [1]. This combination-efficacy data, derived from the Jones et al. (2012) J Pharmacol Exp Ther study, distinguishes VU0364770 from mGlu4 PAMs lacking published combination pharmacology characterization. Researchers investigating polypharmacology approaches to PD treatment should prioritize VU0364770 for its established combination profiles.

Dual mGlu4 PAM / MAO-B Inhibitor Studies in Neurodegeneration Models

VU0364770 is suitable for research exploring the intersection of mGlu4 positive allosteric modulation and MAO-B inhibition in neurodegeneration. With an MAO-B Ki of 0.72 μM and MAO-A Ki of 8.5 μM , VU0364770 provides a tool compound with dual pharmacology relevant to PD pathophysiology. The compound's PK profile (CL = 165 mL/min/kg; Vd = 2.92 L/kg; PPB free fraction = 1.8–2.7%) supports systemic dosing in rodent models [1]. Researchers comparing VU0364770 to MAO-B-silent mGlu4 PAMs can dissect the relative contributions of each mechanism to observed in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0364770 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.